molecular formula C14H17N3OS B1270888 4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 522606-41-3

4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1270888
CAS RN: 522606-41-3
M. Wt: 275.37 g/mol
InChI Key: XDSSEUKLABJYSX-UHFFFAOYSA-N
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Description

The compound "4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities, including antimicrobial, anticonvulsant, and antidepressant properties . The specific compound is not directly synthesized or characterized in the provided papers, but its structural relatives have been studied extensively, providing insights into its potential properties and reactivity.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the condensation of amino-triazole with various aldehydes or ketones. For example, a related compound was synthesized by microwave-promoted condensation of a mercapto-amino-triazole with aromatic aldehydes in the presence of p-toluenesulphonic acid . Another synthesis approach involved the reaction of isothiocyanatopropene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . These methods suggest that the synthesis of "4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol" could potentially be achieved through similar condensation and cyclization reactions.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For instance, a related compound crystallized in the monoclinic space group with specific cell parameters and exhibited intermolecular hydrogen bonds and C-H⋯π interactions that stabilized the structure . The dihedral angles between the triazole ring and other substituent rings can vary, influencing the overall molecular conformation .

Chemical Reactions Analysis

1,2,4-triazole derivatives can undergo various chemical reactions, including aminomethylation and cyanoethylation, which typically occur at the nitrogen atom N2 . These reactions can be used to introduce new functional groups into the triazole ring, potentially altering the compound's biological activity. The reactivity of these compounds can also be influenced by their electronic structures and the presence of thiol-thione tautomeric equilibrium .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be explored through experimental techniques like IR-NMR spectroscopy and theoretical calculations such as density functional theory (DFT) and Hartree-Fock (HF) methods. These studies provide insights into the molecular geometry, vibrational frequencies, and chemical shift values, which often show good agreement between theoretical and experimental data . The conformational flexibility of these compounds can be assessed by varying torsional angles and analyzing the molecular energy profile . Additionally, the nonlinear optical properties, molecular electrostatic potentials, and frontier molecular orbitals can be predicted, which are relevant for understanding the compound's reactivity and potential applications .

Scientific Research Applications

Synthesis and Chemical Properties

4-Allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is involved in the synthesis of various Schiff bases and other derivatives. This compound has been synthesized and characterized for its potential applications. For instance, Mobinikhaledi et al. (2010) synthesized novel Schiff bases containing 1,2,4-triazole ring utilizing this compound, focusing on its IR spectroscopy, 1H NMR, and 13C NMR spectroscopy properties (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).

Anticancer Properties

Some derivatives of 4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol have shown potential in anticancer research. Alam (2022) synthesized eugenol 1,2,3-triazole derivatives and evaluated their anticancer activity against breast cancer cells, demonstrating significant cytotoxicity (Alam, 2022).

Corrosion Inhibition

This compound has applications in corrosion inhibition. Orhan et al. (2012) studied its effectiveness as a corrosion inhibitor for mild steel, using electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) to demonstrate its inhibitory properties (Orhan, Ercan, Koparir, & Soylemez, 2012).

DNA Methylation Inhibition

In the field of genetic research, certain derivatives of 4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol have been studied as DNA methylation inhibitors. Hakobyan et al. (2017) investigated the effect of such compounds on cancer DNA methylation, contributing to the understanding of their potential in cancer treatment (Hakobyan et al., 2017).

Safety And Hazards

“4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol” is classified as an irritant . Further safety and hazard information is not available in the search results.

properties

IUPAC Name

3-[(4-ethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-3-9-17-13(15-16-14(17)19)10-18-12-7-5-11(4-2)6-8-12/h3,5-8H,1,4,9-10H2,2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSSEUKLABJYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366143
Record name 5-[(4-Ethylphenoxy)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

CAS RN

522606-41-3
Record name 5-[(4-Ethylphenoxy)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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